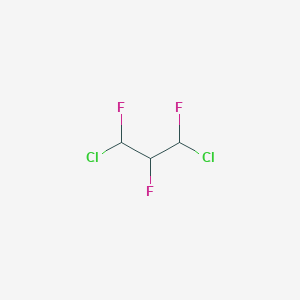

1,3-Dichloro-1,2,3-trifluoropropane

Description

Properties

CAS No. |

151771-08-3 |

|---|---|

Molecular Formula |

C3H3Cl2F3 |

Molecular Weight |

166.95 g/mol |

IUPAC Name |

1,3-dichloro-1,2,3-trifluoropropane |

InChI |

InChI=1S/C3H3Cl2F3/c4-2(7)1(6)3(5)8/h1-3H |

InChI Key |

GOPWDGSRSNYABC-UHFFFAOYSA-N |

SMILES |

C(C(F)Cl)(C(F)Cl)F |

Canonical SMILES |

C(C(F)Cl)(C(F)Cl)F |

Synonyms |

1,3-Dichloro-1,2,3-trifluoropropane |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1,3-Dichloro-1,2,3-trifluoropropane is characterized by the presence of three fluorine atoms and two chlorine atoms attached to a three-carbon propane backbone. Its molecular structure contributes to its reactivity and utility in various chemical processes. The compound is often utilized due to its stability and ability to participate in substitution reactions.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various fluorinated compounds. Its halogenated nature allows for further functionalization through nucleophilic substitution reactions. For example, it can be transformed into other fluorinated propanes or used to synthesize complex organic molecules.

- Case Study : In a study focusing on the production of 1,2-dichloro-3,3,3-trifluoropropene from this compound, researchers demonstrated that this compound can undergo chlorination reactions under controlled conditions to yield higher-value fluorinated products .

Analytical Chemistry

The compound is employed in NMR spectroscopy for quality control in chemical manufacturing. Its distinct spectral signatures allow chemists to verify the purity and identity of samples.

- Case Study : A recent application involved using ^19F NMR spectroscopy to differentiate between various halogenated hydrocarbons. The unique chemical shifts associated with this compound enabled researchers to identify impurities in industrial feedstocks .

Solvent and Cleaning Agent

Historically, this compound has been used as a solvent in cleaning applications due to its effectiveness in dissolving oils and greases. It has been particularly useful in the semiconductor industry for cleaning components without leaving residues.

Refrigerant Alternatives

The compound has been investigated as a potential alternative to traditional refrigerants that contribute to ozone depletion. Its properties make it suitable for use in refrigeration systems where lower environmental impact is desired.

Environmental Considerations

While this compound offers several industrial advantages, its environmental impact must be considered. Halogenated compounds can contribute to ozone layer depletion if released into the atmosphere. Regulatory bodies monitor the use of such substances closely.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

*ODP and GWP values are estimates based on structural similarity to regulated HCFCs .

Research Findings and Industrial Relevance

- Synthesis Methods: HCFC-243db is produced via gas-phase fluorination of chlorinated propenes using antimony-based catalysts .

- Thermodynamic Data: The heat capacity of C₃H₃Cl₂F₃ isomers (e.g., 460-69-5) is reported at ~10.13 kJ/mol for phase transitions .

- Analytical Techniques: ¹⁹F NMR spectroscopy distinguishes isomers like 2,3-dichloro-1,1,1-trifluoropropane from 3-chloro derivatives .

Preparation Methods

Chlorofluorination of Propenes

Comparative Analysis of Methods

Key Observations :

-

Chlorofluorination under pressure offers the highest yield and selectivity, albeit with regiochemical challenges.

-

Fluorination routes require precise stoichiometry to avoid polyfluorinated byproducts.

-

Isomerization is less efficient but valuable for accessing specific stereoisomers.

Challenges and Optimization Strategies

Regioselectivity Control

The spatial arrangement of chlorine and fluorine atoms is highly sensitive to reaction conditions. For instance, in chlorofluorination, steric effects at the propene double bond may favor chlorine addition to terminal positions, complicating 1,3-substitution. Computational modeling (e.g., DFT studies) could predict favorable transition states for targeted substitution patterns.

Catalyst Development

Heterogeneous catalysts like chromium oxyfluoride () show promise in directing fluorine substitution. Doping with transition metals (e.g., Co or Ni) may enhance activity and stability under harsh fluorination conditions.

Purification Techniques

Distillation remains the primary method for isolating this compound from reaction mixtures. Fractional distillation columns with high theoretical plates are essential due to the compound’s close boiling points with isomers (~5–10°C differences).

Q & A

Q. What are the standard synthetic routes for 1,3-dichloro-1,2,3-trifluoropropane in laboratory settings?

- Methodological Answer : The compound is synthesized via hydrofluorination of chlorofluoropropene precursors. Key protocols include:

- Catalytic fluorination : Reacting 2-chloro-3,3,3-trifluoropropene with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) catalysts (25–99.9 mol%) mixed with Lewis acids (e.g., metal halides). Reaction conditions (temperature, pressure, and HF stoichiometry) must be optimized to minimize side products like 3-chloro-1,1,1-trifluoropropane .

- Vapor-phase processes : Using fluorinated antimony catalysts at elevated temperatures (150–250°C) to enhance selectivity and reduce catalyst deactivation .

- Validation : Monitor reaction progress via gas chromatography (GC) and confirm product identity using NMR spectroscopy .

Q. How is NMR spectroscopy utilized to confirm the structural identity of this compound?

- Methodological Answer :

- 1H NMR : Distinct peaks for protons adjacent to chlorine and fluorine atoms (e.g., δ 4.5–5.5 ppm for CHCl₂ groups). Compare with reference spectra to avoid mislabeling, as seen in cases where 2,3-dichloro-1,1,1-trifluoropropane was misidentified as 3-chloro-1,1,1-trifluoropropane .

- 19F NMR : Fluorine environments (e.g., CF₃ groups at δ -70 to -80 ppm) provide structural confirmation. Rapid acquisition (1-minute scans) enables high-throughput quality control .

- Cross-validation : Combine 1H, 13C, and 19F spectra to resolve ambiguities in complex mixtures .

Q. What safety protocols are recommended for handling halogenated propane derivatives in research laboratories?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., HF or chlorinated byproducts) .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile) and safety goggles are mandatory.

- Emergency Procedures : Immediate decontamination with water for skin contact and medical consultation for exposure incidents. Refer to Safety Data Sheets (SDS) for compound-specific first-aid measures .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data when characterizing fluorinated propane analogs?

- Methodological Answer :

- Isomer differentiation : Use 2D NMR (e.g., COSY, HSQC) to distinguish positional isomers (e.g., 1,3-dichloro vs. 2,3-dichloro derivatives) .

- Quantitative 19F NMR : Calibrate integration ratios to detect trace impurities (e.g., <1% residual solvents or side products) .

- Cross-reference databases : Compare experimental spectra with authoritative sources (e.g., PubChem, EPA DSSTox) to validate assignments .

Q. How can vapor-phase catalytic systems be optimized for selective fluorination of chlorofluoropropanes?

- Methodological Answer :

- Catalyst composition : Adjust SbCl₅/Lewis acid ratios (e.g., 90:10 SbCl₅:SnCl₄) to enhance HF activation and reduce coke formation .

- Temperature gradients : Staged reactors (200°C → 250°C) improve conversion rates while suppressing side reactions like over-fluorination .

- In-line analytics : Implement FTIR or mass spectrometry for real-time monitoring of intermediates (e.g., 1-chloro-3,3,3-trifluoropropene) .

Q. What methodologies address the lack of ecological toxicity data for halogenated propane derivatives?

- Methodological Answer :

- Read-across approaches : Use data from structurally similar compounds (e.g., 1,2,3-trichloropropane) to estimate persistence, bioaccumulation, and toxicity (PBT) .

- High-throughput assays : Employ in vitro models (e.g., Daphnia magna acute toxicity tests) to screen for ecotoxicological endpoints .

- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict degradation pathways and soil mobility .

Q. How do reaction parameters influence isomer distribution in fluorination reactions of dichlorotrifluoropropane precursors?

- Methodological Answer :

- Temperature control : Lower temperatures (100–150°C) favor kinetic products (e.g., cis-1-chloro-3,3,3-trifluoropropene), while higher temperatures (>200°C) promote thermodynamic stability (trans-isomers) .

- Solvent-free systems : Vapor-phase reactions reduce solvent interference, improving selectivity for target isomers .

- Catalyst doping : Introduce transition metals (e.g., Cr or Fe) into SbCl₅ catalysts to modulate stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.